molecular formula C12H12INO B8292637 4-Methyl-pent-2-ynoic acid (2-iodo-phenyl)-amide

4-Methyl-pent-2-ynoic acid (2-iodo-phenyl)-amide

Cat. No.: B8292637
M. Wt: 313.13 g/mol
InChI Key: BCUNZMJXQPMLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-pent-2-ynoic acid (2-iodo-phenyl)-amide is a useful research compound. Its molecular formula is C12H12INO and its molecular weight is 313.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12INO

Molecular Weight

313.13 g/mol

IUPAC Name

N-(2-iodophenyl)-4-methylpent-2-ynamide

InChI

InChI=1S/C12H12INO/c1-9(2)7-8-12(15)14-11-6-4-3-5-10(11)13/h3-6,9H,1-2H3,(H,14,15)

InChI Key

BCUNZMJXQPMLPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC(=O)NC1=CC=CC=C1I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-but-1-yne (11 g, 0.16 mol) in THF (100 ml) was added n-BuLi (2.5M in hexane) (59 ml, 0.15 mol) at 0° C. The resulting mixture was stirred for 30 minutes. Then a solution of 1-iodo-2-isocyanato-benzene (33 g, 0.14 mol) in THF (100 ml) was dropped into the mixture. After stirring for 2 hours at 0° C., the mixture was treated with brine (100 ml) and extracted with ether (200 ml). The organic layer was dried over sodium sulfate and concentrated to give the crude product 4-methyl-pent-2-ynoic acid (2-iodo-phenyl)-amide (38 g, 90%) as a yellow oil which was used in next step without purification. MS calcd. for C12H12INO 313.1, obsd. (ESI+) [(M+H)+] 314.0.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three

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